(2-Chloro-6-fluorophenyl)methyl 1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
(2-Chloro-6-fluorophenyl)methyl 1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes chloro and fluoro substituents on a phenyl ring, a methoxy group, and a pyrrolidine-3-carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)methyl 1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chloro and fluoro-substituted phenyl rings, followed by the introduction of the methoxy group. The final step involves the formation of the pyrrolidine-3-carboxylate moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)methyl 1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-6-fluorophenyl)methyl 1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of chloro and fluoro substituents on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)methyl 1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The methoxy group and pyrrolidine-3-carboxylate moiety may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro and fluoro-substituted phenyl derivatives, such as:
- (2-Chloro-6-fluorophenyl)methyl 1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H19Cl2F2NO4 |
---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H19Cl2F2NO4/c26-20-3-1-5-22(28)18(20)13-33-17-9-7-16(8-10-17)30-12-15(11-24(30)31)25(32)34-14-19-21(27)4-2-6-23(19)29/h1-10,15H,11-14H2 |
InChI Key |
FUWLFTLBPJYUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)C(=O)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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